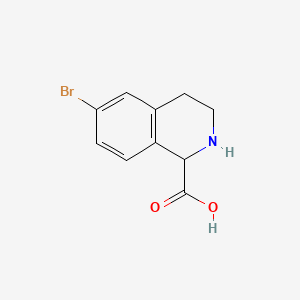

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEFNPKFRHLLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696247 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260643-32-0 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Derivatives of THIQ exhibit a wide range of pharmacological activities, including potential as antihypertensive, antipsychotic, and antiarrhythmic agents.[2] The introduction of a bromine atom at the 6-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of a robust synthetic route to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key intermediate for the development of novel therapeutics.

This document will detail a well-established four-step synthesis, offering in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and a discussion of alternative synthetic strategies. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide both a theoretical understanding and a practical framework for the synthesis of this important molecule.

Primary Synthetic Strategy: A Four-Step Approach from 3-Bromophenylacetonitrile

An efficient and scalable synthesis of this compound has been developed, commencing from the readily available starting material, 3-bromophenylacetonitrile.[3] The overall synthetic pathway involves four key transformations: nitrile reduction, N-protection via amidation, a Pictet-Spengler cyclization, and a final deprotection/hydrolysis step.

Caption: Overall synthetic workflow for this compound.

Step 1: Reduction of 3-Bromophenylacetonitrile to 3-Bromophenethylamine

The initial step involves the reduction of the nitrile functionality of 3-bromophenylacetonitrile to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst.

Mechanism and Rationale

Catalytic hydrogenation with Raney nickel is a heterogenous catalytic process. The reaction proceeds via the adsorption of the nitrile and hydrogen onto the surface of the nickel catalyst. The π-bonds of the nitrile are weakened, allowing for the stepwise addition of hydrogen atoms, ultimately leading to the formation of the primary amine. The choice of Raney nickel is predicated on its high catalytic activity and relative cost-effectiveness. The reaction is typically carried out in a protic solvent such as methanol or ethanol.

Detailed Experimental Protocol

-

To a solution of 3-bromophenylacetonitrile in methanol or ethanol, add Raney nickel catalyst.

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a hydrogenation apparatus).

-

The reaction is stirred at a controlled temperature (e.g., 0-30°C) until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 3-bromophenethylamine.

| Parameter | Value | Reference |

| Starting Material | 3-Bromophenylacetonitrile | [3] |

| Reagents | Hydrogen gas, Raney Nickel | [3] |

| Solvent | Methanol or Ethanol | [3] |

| Temperature | 0-30°C | [3] |

| Typical Yield | High | N/A |

Step 2: Amidation of 3-Bromophenethylamine

The second step involves the protection of the newly formed primary amine as a carbamate. This is achieved by reacting 3-bromophenethylamine with methyl chloroformate. This N-protection serves to modulate the reactivity of the nitrogen atom for the subsequent cyclization step.

Mechanism and Rationale

The amidation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-bromophenethylamine attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the expulsion of the chloride leaving group to form the methyl carbamate derivative. A base is typically added to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

-

Dissolve 3-bromophenethylamine in a suitable organic solvent.

-

Add an acid scavenger (e.g., a tertiary amine like triethylamine or a mild inorganic base).

-

Cool the reaction mixture (e.g., to -20 to 20°C) and add methyl chloroformate dropwise.

-

The reaction is stirred until completion, after which it is worked up by washing with water and brine.

-

The organic layer is dried and concentrated to afford methyl 3-bromophenethylcarbamate.

| Parameter | Value | Reference |

| Starting Material | 3-Bromophenethylamine | [3] |

| Reagents | Methyl chloroformate, Acid scavenger | [3] |

| Solvent | Organic solvent (e.g., Dichloromethane) | [3] |

| Temperature | -20 to 20°C | [3] |

| Typical Yield | High | N/A |

Step 3: Pictet-Spengler Reaction to Form the Tetrahydroisoquinoline Core

This is the key ring-forming step, where the tetrahydroisoquinoline skeleton is constructed via an intramolecular electrophilic aromatic substitution, specifically a Pictet-Spengler reaction.

Mechanism and Rationale

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, in this case, glyoxylic acid (2-oxoacetic acid), under acidic conditions.[4][5] The reaction is initiated by the formation of an iminium ion from the reaction of the amine with the aldehyde functionality of glyoxylic acid. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. Subsequent deprotonation re-aromatizes the ring system, yielding the tetrahydroisoquinoline product. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent in this transformation.

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Detailed Experimental Protocol

-

In a suitable reaction vessel, dissolve methyl 3-bromophenethylcarbamate and 2-oxoacetic acid in tetrahydrofuran.

-

Carefully add concentrated sulfuric acid while maintaining the reaction temperature between 0-60°C.

-

Stir the reaction mixture until the starting material is consumed.

-

The reaction is then quenched by pouring it into ice water and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed, dried, and concentrated to give 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | Methyl 3-bromophenethylcarbamate | [3] |

| Reagents | 2-Oxoacetic acid, Concentrated sulfuric acid | [3] |

| Solvent | Tetrahydrofuran | [3] |

| Temperature | 0-60°C | [3] |

| Reported Yield | 83.4-91.3% | [3] |

Step 4: Hydrolysis of the Carbamate and Ester

The final step is the removal of the methoxycarbonyl protecting group from the nitrogen and the hydrolysis of the ester to the carboxylic acid. This is accomplished by heating the intermediate in aqueous sulfuric acid.

Mechanism and Rationale

Under strong acidic conditions and heat, the carbamate undergoes hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol and carbon dioxide yield the deprotected amine. The carboxylic acid at the 1-position remains stable under these conditions.

Detailed Experimental Protocol

-

To the 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, add a solution of sulfuric acid (e.g., 5-10 M).

-

Heat the mixture under reflux for several hours (e.g., 6 hours).

-

After cooling, adjust the pH of the reaction mixture to 7 with a base such as sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed, and dried to afford the final product, this compound.

| Parameter | Value | Reference |

| Starting Material | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | [3] |

| Reagents | Aqueous sulfuric acid (5-10 M) | [3] |

| Temperature | Reflux (20-100°C) | [3] |

| Reported Yield | 60.6-76.4% | [3][6] |

Alternative Synthetic Strategy: The Bischler-Napieralski Reaction

An alternative and classical approach to the synthesis of the tetrahydroisoquinoline core is the Bischler-Napieralski reaction.[1][7] This method involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8] The initial product is a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline.

To apply this to the synthesis of the target molecule, one would start with N-acylated 3-bromophenethylamine. The choice of the acyl group would be critical to introduce the carboxylic acid functionality at the 1-position. This could potentially be achieved by using an acylating agent containing a masked carboxylic acid. The subsequent reduction of the dihydroisoquinoline intermediate would then yield the final product. While this route is a cornerstone of isoquinoline synthesis, the Pictet-Spengler approach described earlier is often more direct for 1-carboxy-substituted tetrahydroisoquinolines.

Characterization of this compound

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of the substitution on the benzene ring. The protons of the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, N-H stretching of the secondary amine, and C-H stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]

Conclusion

The four-step synthesis of this compound from 3-bromophenylacetonitrile represents an efficient and well-documented pathway to this valuable synthetic intermediate. The key steps of nitrile reduction, N-protection, Pictet-Spengler cyclization, and hydrolysis are robust and scalable transformations. Understanding the underlying mechanisms of these reactions allows for optimization and troubleshooting. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this compound, paving the way for further exploration of novel tetrahydroisoquinoline-based therapeutic agents.

References

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Slideshare. (n.d.). Bischler napieralski reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

-

MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. [Link]

-

MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... [Link]

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]

- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

The tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The specific derivative, This compound , represents a highly versatile building block. Its strategic combination of a constrained bicyclic amine, a carboxylic acid handle for further derivatization, and a bromine atom for cross-coupling reactions makes it an invaluable intermediate for synthesizing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind these properties, provide field-proven experimental protocols for their validation, and discuss their direct implications for laboratory applications, from synthesis and purification to formulation and biological screening.

Section 1: Core Molecular and Physical Identity

A precise understanding of a compound's fundamental identity is the bedrock of all subsequent research. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1260643-32-0 | [2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [2] |

| Molecular Weight | 256.10 g/mol | [2] |

| MDL Number | MFCD04114846 | [2] |

Physical State and Handling: The compound is expected to be a solid at ambient temperature. Standard laboratory handling procedures should be followed, with recommended storage at room temperature in a dry, light-proof environment to prevent potential degradation.[2]

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical first indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad or depressed range often indicates the presence of impurities, which disrupt the crystal lattice.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) for a preliminary, approximate determination.

-

For an accurate measurement, prepare a new sample and set the apparatus to heat rapidly to within 15-20 °C of the approximate melting point.

-

Reduce the heating ramp to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Section 2: Solution-State Properties: The Key to Application

The behavior of a compound in solution dictates its utility in both chemical reactions and biological systems. For an amphoteric molecule like this one, pH plays a commanding role.

Acidity, Basicity, and Ionization State (pKa)

This molecule possesses two ionizable centers: a secondary amine (basic) and a carboxylic acid (acidic). This makes it a zwitterionic compound, capable of existing in cationic, anionic, or neutral (zwitterionic) forms depending on the pH. The pKa values of these groups are critical for predicting solubility, lipophilicity, and receptor-binding interactions.

-

The carboxylic acid (-COOH) is expected to have a pKa in the range of 2-4, typical for α-amino acids.

-

The secondary amine (-NH-) within the tetrahydroisoquinoline ring is expected to have a pKa in the range of 8-10.

The interplay between these groups means the compound's net charge is highly pH-dependent.

Caption: Ionization states of the molecule at varying pH.

Experimental Protocol: pKa Determination via Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the compound as a titrant (strong acid or base) is added. The points of half-equivalence, identified from the titration curve, correspond to the pKa values.

-

Solution Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

-

Acidic pKa: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each incremental addition of titrant.

-

Basic pKa: In a separate experiment, dissolve the compound in a slight excess of standardized HCl to fully protonate the amine. Titrate this solution with standardized NaOH.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the resulting curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.

Solubility

The zwitterionic nature of the molecule suggests minimal solubility in nonpolar organic solvents but moderate solubility in polar protic solvents. Solubility in aqueous media will be lowest at the isoelectric point (pI), where the net charge is zero, and will increase significantly at pH values above the basic pKa or below the acidic pKa due to salt formation.

Experimental Protocol: Quantitative Solubility (Shake-Flask Method)

Causality: This gold-standard method ensures that a saturated solution is achieved, providing a true measure of equilibrium solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity is a crucial parameter in drug development, influencing a molecule's ability to cross biological membranes (ADME properties).

-

LogP (Partition Coefficient) measures the distribution of the neutral species between an organic (n-octanol) and an aqueous phase.

-

LogD (Distribution Coefficient) is more physiologically relevant for ionizable molecules as it measures the distribution of all species (neutral and ionized) at a specific pH. The LogD of this compound will be highly dependent on the pH of the aqueous phase.

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and presaturate it with n-octanol. Likewise, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

-

Distribution: Add a known amount of the compound to a vial containing equal volumes of the presaturated n-octanol and buffer.

-

Equilibration: Seal and shake the vial for several hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous]).

Section 3: Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While experimental data is the ultimate standard, the expected spectral characteristics can be predicted from the known structure.

-

¹H NMR Spectroscopy: Key expected signals include:

-

Aromatic Protons: Distinct signals in the aromatic region (~7.0-7.5 ppm), with splitting patterns dictated by the substitution on the benzene ring.

-

C1-Proton: A singlet or doublet around 4.0-4.5 ppm, adjacent to the carboxylic acid and nitrogen.

-

C3 & C4 Methylene Protons: A series of multiplets in the aliphatic region (~2.8-3.5 ppm).

-

N-H Proton: A broad singlet that may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal downfield, typically >170 ppm.

-

Aromatic Carbons: Multiple signals in the 110-140 ppm range.

-

Aliphatic Carbons (C1, C3, C4): Signals in the 25-60 ppm range.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups:

-

O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A moderate band around 3300-3500 cm⁻¹.

-

C=O stretch (acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The most telling feature would be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic pair of peaks (M⁺ and M+2 ) of almost equal intensity, confirming the presence of a single bromine atom.

Section 4: Practical Considerations and Workflows

Chemical Stability: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially under harsh conditions, leading to the corresponding isoquinoline. The carboxylic acid moiety could potentially undergo decarboxylation at elevated temperatures. Therefore, adhering to the recommended storage conditions—room temperature, dry, and protected from light—is crucial for maintaining the compound's integrity.[2]

Synthetic Context: This compound is often synthesized via a multi-step pathway starting from 3-bromophenylacetonitrile, involving reduction, amidation, ring closure, and hydrolysis.[3] Awareness of this route is valuable for anticipating potential impurities, such as unreacted intermediates or by-products from incomplete cyclization or hydrolysis.

Analytical Quality Control (QC) Workflow: A robust QC method is essential to ensure the identity and purity of the material before its use in further applications. A typical HPLC-UV workflow is outlined below.

Caption: A typical workflow for identity and purity verification.

Conclusion

This compound is more than just a chemical intermediate; it is a precisely engineered tool for drug discovery. Its physicochemical properties—governed by its zwitterionic nature, lipophilicity, and reactive handles—are not merely data points but are critical parameters that directly influence its behavior in both synthetic and biological contexts. A thorough understanding and experimental validation of these properties, using the protocols outlined in this guide, empower researchers to utilize this valuable scaffold to its fullest potential, accelerating the development of next-generation therapeutics.

References

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. [URL: https://patents.google.

- 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/6-bromo-1-2-3-4-tetrahydroisoquinoline-1-carboxylic-acid-152006]

- 6-Bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. 4drugdiscovery.com. [URL: https://www.4drugdiscovery.com/6-bromo-1-2-3-4-tetrahydro-isoquinoline-1-carboxylic-acid-cas-1260643-32-0-50g0038.html]

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Diastereoselective-Synthesis-of-(%E2%80%93)-6%2C7-Dimethoxy-1%2C-K%C3%A1d%C3%A1r-Forg%C3%B3/074872954a205a26a5754593922f2a742f1f582f]

Sources

An In-depth Technical Guide to the Structure Elucidation of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure is found in a vast array of biologically active alkaloids and synthetic pharmaceuticals, exhibiting activities ranging from antihypertensive to antipsychotic.[2][3] The introduction of a carboxylic acid at the C1 position and a bromine atom on the aromatic ring, as in 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, provides key functional handles for further chemical modification, making it a valuable building block in drug discovery programs.[3] This guide provides a comprehensive overview of the synthetic strategies and analytical techniques required for the unambiguous structure elucidation of this important intermediate.

Part 1: Synthetic Pathways to the Core Structure

The construction of the this compound framework can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Strategic Synthesis from 3-Bromophenylacetonitrile

A direct and efficient synthesis has been developed starting from 3-bromophenylacetonitrile.[4] This multi-step process provides a clear and scalable route to the target compound.

Experimental Protocol: Four-Step Synthesis[4]

-

Reduction of Nitrile: 3-bromophenylacetonitrile is reduced to 2-(3-bromophenyl)ethan-1-amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Amidation: The resulting amine is then acylated.

-

Cyclization (Ring Closure): The key tetrahydroisoquinoline ring system is formed via an intramolecular cyclization reaction.

-

Hydrolysis: The final step involves the hydrolysis of an intermediate ester or amide to yield the desired carboxylic acid.

Classical Approaches: Pictet-Spengler and Bischler-Napieralski Reactions

For a broader synthetic context, it is crucial to understand the classical methods for constructing the tetrahydroisoquinoline core.

-

The Pictet-Spengler Reaction: This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][5][6][7] For the synthesis of 1-carboxylic acid derivatives, a glyoxylic acid equivalent is typically used as the carbonyl component. The reaction generally proceeds under mild to moderate conditions.[1][8]

-

The Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[9][10][11] A subsequent reduction step, for instance with sodium borohydride (NaBH₄), is required to obtain the fully saturated tetrahydroisoquinoline ring.[1]

Visualizing the Synthetic Pathways

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]

- 4. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. organicreactions.org [organicreactions.org]

- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. organicreactions.org [organicreactions.org]

The Multifaceted Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic compounds with significant and diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacological landscape of THIQ derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities of this versatile class of molecules, including their anticancer, antimicrobial, and neuroprotective properties, while providing insights into their mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these activities, aiming to equip researchers with the practical knowledge required to advance the discovery and development of novel THIQ-based therapeutics.

Introduction: The Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic secondary amine that forms the fundamental structure of a large family of isoquinoline alkaloids found extensively in nature.[3][4] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][2] The therapeutic potential of THIQ derivatives is vast, with clinically approved drugs and numerous candidates in development for a range of diseases.[3][5] This guide will systematically explore the key therapeutic areas where THIQ derivatives have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydroisoquinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[6][7] Their cytotoxic effects are exerted through a variety of mechanisms that target key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Mechanism of Action

The anticancer activity of THIQ derivatives is often multi-faceted, with compounds demonstrating the ability to:

-

Inhibit Oncogenic Signaling Pathways: A notable mechanism is the inhibition of the KRas signaling pathway, which is frequently mutated in various cancers, including pancreatic, lung, and colorectal cancers.[10] Specific THIQ derivatives have shown significant KRas inhibition, making them attractive candidates for targeted cancer therapy.[10][11] Other pathways modulated by THIQs include the Wnt, PRMT5, and Bcl2 pathways.[8]

-

Induce Apoptosis and Cell Cycle Arrest: Many THIQ-based compounds trigger programmed cell death (apoptosis) in cancer cells and can induce cell cycle arrest, thereby preventing their proliferation.[6][9]

-

Disrupt the Cytoskeleton: Some derivatives act as tubulin polymerization inhibitors, interfering with microtubule dynamics, which is crucial for cell division and migration.[6][9]

-

Promote DNA Fragmentation: Certain THIQ compounds can induce DNA damage, leading to cell death.[6][9]

-

Anti-Angiogenesis: Some THIQs exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and spread.[10][11] A prominent example is Trabectedin (Yondelis), a marine-derived THIQ alkaloid, which has demonstrated potent antitumor activity in part through the inhibition of VEGF mRNA.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core. For instance, studies have shown that the presence of an electron-withdrawing group, such as a chloro or trifluoromethyl group, at the 4-position of a phenyl ring substituent can significantly enhance KRas inhibition in colon cancer cell lines.[10][11] The development of multi-target ligands is also a promising strategy in THIQ-based anticancer drug discovery.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected THIQ derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| GM-3-18 | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | KRas Inhibition | 0.9 - 10.7 | [11] |

| GM-3-121 | HUVEC | Anti-angiogenesis | 1.72 | [10] |

| Compound 157 | HIV-infected T-cells | Anti-HIV | 4.10 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test THIQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1][12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6][12] The plate can be gently shaken on an orbital shaker for 15 minutes to aid dissolution.[7]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1][7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualization of Key Concepts

Caption: Simplified KRas signaling pathway and the inhibitory action of a THIQ derivative.

Caption: General experimental workflow for anticancer drug screening of THIQ derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. THIQ derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[3][5]

Antibacterial Activity

THIQ derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][13] One of the identified mechanisms of action is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication.[5] Structure-activity relationship studies have indicated that substitutions at the 5 and 8 positions of the THIQ core can influence anti-mycobacterial activity.[5][14]

Antiviral and Antifungal Activities

Beyond bacteria, certain THIQ derivatives have exhibited promising antiviral activity. For example, novel THIQ-based compounds have been shown to effectively inhibit SARS-CoV-2 replication in vitro.[15][16][17] Some derivatives also act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potential against HIV.[5] Additionally, antifungal properties have been reported for this class of compounds.[3][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Step-by-Step Methodology:

-

Preparation of Test Compound: Dissolve the THIQ derivative in a suitable solvent (e.g., DMSO) and then dilute it in a sterile broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.[5]

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.[5] Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.[5]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and the compound concentrations to their final test values. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[3]

Neuroprotective and Neurological Effects

THIQ derivatives have shown significant potential in the treatment of neurodegenerative diseases and other neurological disorders.[12][18]

Mechanism of Neuroprotection

Several THIQ derivatives exhibit neuroprotective properties. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect neurons from glutamate-induced excitotoxicity.[12] This neuroprotection is, in part, attributed to its ability to antagonize NMDA receptors and prevent the excessive influx of calcium ions that leads to neuronal cell death.[12] Additionally, some THIQs possess free-radical scavenging properties, which can mitigate oxidative stress, a key factor in neurodegeneration.[12]

Therapeutic Potential

The multifaceted neuroprotective mechanisms of THIQ derivatives make them promising candidates for the treatment of conditions such as Parkinson's disease, Alzheimer's disease, and ischemic brain injury.[12][18]

Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect primary neurons from cell death induced by excessive glutamate exposure.[9]

Step-by-Step Methodology:

-

Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents on poly-D-lysine-coated plates. Maintain the cultures for 7-10 days in vitro to allow for maturation.[6]

-

Compound Pre-treatment: Pre-treat the mature neuron cultures with various concentrations of the test THIQ derivative for 1-2 hours.[6]

-

Glutamate Insult: Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50-100 µM.[6]

-

Incubation: Incubate the cultures for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Assessment of Neuronal Viability: Evaluate neuronal viability using methods such as the MTT assay (as described in section 2.4) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[6][9]

-

Data Analysis: Compare the viability of neurons treated with the THIQ derivative and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Other Notable Biological Activities

The pharmacological profile of THIQ derivatives extends beyond the aforementioned areas. They have also been investigated for their:

-

Anti-inflammatory activity: Certain THIQs can inhibit the production of pro-inflammatory mediators.[10] For instance, some derivatives are potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammation.

-

Cardiovascular effects: Some THIQ derivatives have been developed as antihypertensive agents, such as the ACE inhibitor Quinapril.[1] Others have been evaluated as β-adrenoreceptor agents.

-

Anticonvulsant activity: Several THIQ derivatives have been synthesized and evaluated for their ability to protect against seizures.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold is a remarkably versatile and pharmacologically significant core structure in modern drug discovery.[1][2] The diverse biological activities of its derivatives, ranging from potent anticancer and antimicrobial effects to promising neuroprotective properties, underscore its importance as a "privileged scaffold". A deep understanding of the structure-activity relationships and mechanisms of action, coupled with robust and validated experimental protocols, is crucial for harnessing the full therapeutic potential of this chemical class. This guide has provided a comprehensive overview of the key biological activities of THIQ derivatives and detailed methodologies for their evaluation, with the aim of empowering researchers to design and develop the next generation of innovative medicines based on this remarkable molecular framework.

References

-

Gangapuram, M., Eyunni, S., & Redda, K. K. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 18(1), 113-125. [Link]

-

Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

-

Gangapuram, M., Eyunni, S., & Redda, K. K. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed, 29076380. [Link]

-

Kumar, R., Singh, P., & Singh, P. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents, 34(5), 345-363. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14027. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Wang, X., Burdzhiev, N. T., Hu, H., Li, Y., Li, J., Lozanova, V. V., Kandinska, M. I., & Wang, M. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824. [Link]

-

Lu, X., Williams, Z., Tyndall, J. D. A., & Vernall, A. J. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-875. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. Pharmaffiliates. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14027. [Link]

-

Kumar, R., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 45-60. [Link]

-

Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. ResearchGate. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Kumar, R., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). Tetrahydroisoquinoline based compounds as antibacterial (2A-E) and antifungal agents (3A-C). ResearchGate. [Link]

-

Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed, 34702283. [Link]

-

Zhong, M., Han, E. J., Shen, W., Bui, M., Arkin, M. R., Barr, K. J., Evanchik, M. J., Hoch, U., Hyde, J., Martell, J. R., Oslob, J. D., Paulvannan, K., Prabhu, S., Silverman, J. A., Wright, J., Yu, C. H., Zhu, J., & Flanagan, W. M. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-310. [Link]

-

Wang, X., Burdzhiev, N. T., Hu, H., Li, Y., Li, J., Lozanova, V. V., Kandinska, M. I., & Wang, M. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PubMed, 36851121. [Link]

-

Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]

-

Chiba, H., Sato, H., Abe, K., Saito, T., Horiguchi, Y., Nojima, H., & Taguchi, K. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87-94. [Link]

-

Jakkampudi, S., et al. (2020). Some biologically active natural and synthetic 1,2,3,4‐tetrahydroisoquinoline derivatives. ResearchGate. [Link]

-

Unknown. (n.d.). Antibacterial activities of tetrahydroisoquinoline derivatives 29a−b and 33 against S. aureus and E. coli. ResearchGate. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]

-

Zhong, G., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1265-1270. [Link]

-

Kiyofumi, Y., et al. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 43(10), 1695-1704. [Link]

-

Wang, X., Burdzhiev, N. T., Hu, H., Li, Y., Li, J., Lozanova, V. V., Kandinska, M. I., & Wang, M. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. MDPI. [Link]

-

Chen, D. Y.-K., & Youn, S. W. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(14), 9034-9118. [Link]

-

Unknown. (2025). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. ResearchGate. [Link]

-

Faheem, & Murugesan, S. (2022). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1089-1119. [Link]

-

Unknown. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(19), 6296. [Link]

-

Maruyama, W., Naoi, M., & Ohta, S. (2001). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. ResearchGate. [Link]

-

Unknown. (n.d.). Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest. ResearchGate. [Link]

-

Unknown. (n.d.). Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. ResearchGate. [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. texaschildrens.org [texaschildrens.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. neuroproof.com [neuroproof.com]

- 16. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 18. researchgate.net [researchgate.net]

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS number

An In-depth Technical Guide to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1]

This guide focuses on a specific, highly valuable derivative: This compound . Its strategic importance lies in the combination of the rigid, three-dimensional THIQ core with two versatile functional handles: a bromine atom on the aromatic ring and a carboxylic acid at the C1 position. These features make it an ideal starting point for medicinal chemists to generate diverse libraries of compounds for screening. The bromine atom is primed for various cross-coupling reactions, while the carboxylic acid allows for amide bond formation or other modifications. This compound serves as a critical intermediate in the development of novel agents targeting the central nervous system (CNS) and cardiovascular diseases, with potential antihypertensive, antipsychotic, and antiarrhythmic activities.[2][3]

This document provides a comprehensive overview of its synthesis, purification, characterization, and strategic applications, grounded in established chemical principles and field-proven insights.

Chemical Identifier:

-

CAS Number: 1260643-32-0[3]

Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |

| Molecular Weight | 256.10 g/mol | [3] |

| MDL Number | MFCD04114846 | [3] |

| Storage | Room temperature, dry, protected from light | [3] |

Core Synthesis Methodology: A Validated Four-Step Approach

A reliable and scalable synthesis is paramount for any building block intended for drug discovery programs. The following protocol is adapted from a validated multi-step synthesis, designed for efficiency and control.[2] The causality behind each step is explained to provide a deeper understanding of the process.

Overall Synthetic Workflow Diagram

Caption: Four-step synthesis of the target compound from 3-bromophenylacetonitrile.

Detailed Experimental Protocol

Step 1: Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine

-

Protocol:

-

In a hydrogenation vessel, dissolve 3-bromophenylacetonitrile in methanol or ethanol.

-

Add Raney Nickel catalyst (typically 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at a controlled temperature (0-30°C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine.

-

-

Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. Raney Nickel is chosen for its high activity and selectivity under relatively mild conditions, minimizing potential dehalogenation of the bromine atom. The solvent choice (methanol or ethanol) provides good solubility for the substrate and is compatible with the hydrogenation process.

Step 2: Amidation to form Methyl (3-bromophenethyl)carbamate

-

Protocol:

-

Dissolve the 3-bromophenethylamine from Step 1 in a suitable organic solvent (e.g., dichloromethane).

-

Add an acid scavenger (e.g., triethylamine or pyridine) to the solution.

-

Cool the mixture in an ice bath (-20 to 20°C).

-

Add methyl chloroformate dropwise while stirring. This reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and salts, dry the organic layer, and concentrate to yield the carbamate-protected amine.

-

-

Expertise & Causality: This step serves a dual purpose: it activates the nitrogen for the subsequent cyclization and protects it from unwanted side reactions. Methyl chloroformate is a standard reagent for installing the methoxycarbonyl (Moc) protecting group. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the amine nucleophile.

Step 3: Ring Closure to form the THIQ Core

-

Protocol:

-

Dissolve the carbamate from Step 2 in tetrahydrofuran (THF).

-

Add glyoxylic acid and concentrated sulfuric acid.

-

Maintain the reaction temperature between 0-60°C and stir until the cyclization is complete.

-

Quench the reaction carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent, dry, and concentrate.

-

-

Expertise & Causality: This is a variation of the Pictet-Spengler reaction, a cornerstone of tetrahydroisoquinoline synthesis.[4][5][6] The strong acid (H₂SO₄) protonates the glyoxylic acid, activating it for electrophilic attack by the aromatic ring. The electron-donating nature of the alkyl group on the benzene ring directs the cyclization to the ortho position, forming the six-membered heterocyclic ring.

Step 4: Hydrolysis to the Final Product

-

Protocol:

-

Add the crude product from Step 3 to a solution of aqueous sulfuric acid (e.g., 5-10 M).

-

Heat the mixture to reflux (typically 80-100°C) for several hours.

-

Monitor the reaction for the disappearance of the intermediate.

-

Cool the reaction mixture and carefully neutralize the pH to 7 with a base like sodium bicarbonate.

-

The final product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.[2]

-

-

Expertise & Causality: The final step involves the acidic hydrolysis of the Moc protecting group from the nitrogen. Refluxing in strong acid provides the necessary energy to cleave the stable carbamate bond, yielding the free secondary amine of the final product. Neutralization is critical to deprotonate the carboxylic acid and amine, allowing the zwitterionic product to precipitate from the aqueous solution.

Purification and Analytical Characterization: A Self-Validating System

Ensuring the purity and structural integrity of a compound is non-negotiable. The following workflow provides a self-validating system where each analytical technique corroborates the others.

Analytical Workflow Diagram

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 3. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The document delves into the historical context of its development, focusing on a robust and scalable synthetic pathway. Each synthetic step is meticulously detailed, offering not only step-by-step protocols but also a deep dive into the causality behind experimental choices and mechanistic underpinnings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The tetrahydroisoquinoline scaffold is a privileged structure in pharmacology, and understanding the synthesis and properties of this particular derivative is crucial for the development of novel therapeutics, particularly in the cardiovascular and central nervous system (CNS) domains.[1][2]

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of natural product chemistry and drug discovery.[3] This heterocyclic motif is embedded in a vast array of alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including antitumor, antihypertensive, antipsychotic, and antiarrhythmic properties.[1][2][3][4] The conformational rigidity of the THIQ system allows for precise spatial orientation of substituents, making it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets.

This compound, in particular, has emerged as a highly valuable intermediate. The bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 1-position allows for amide bond formation and other derivatizations. This dual functionality makes it a versatile precursor for the synthesis of complex molecular architectures and compound libraries for drug screening. Its importance is underscored by its application in the development of cardiovascular agents.[5]

Discovery and History: A Story of Synthetic Utility

The history of this compound is not marked by a singular moment of discovery in nature, but rather by its rational design and synthesis to meet the growing demands of medicinal chemistry. The broader family of tetrahydroisoquinolines has been a subject of intense study since the early 20th century, with the advent of seminal synthetic methods like the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction , first reported by Amé Pictet and Theodor Spengler in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][7][8] This reaction has become a classic and highly efficient method for constructing the THIQ core.

The specific synthesis of this compound has been optimized to provide a scalable and efficient route, as detailed in patent CN103880745A.[5] This pathway, which will be the focus of this guide, represents a modern, streamlined approach to this important building block, starting from readily available materials. This synthetic route's development was driven by the need for a reliable source of this intermediate for cardiovascular drug research programs.[5]

Synthetic Pathway: A Four-Step Approach

An efficient and scalable synthesis of this compound has been developed, commencing from 3-bromophenylacetonitrile.[5] This four-step sequence involves reduction, N-protection, cyclization, and deprotection/hydrolysis.

Caption: Overall synthetic workflow for the target compound.

Step 1: Reduction of 3-Bromophenylacetonitrile

The initial step involves the reduction of the nitrile functionality of 3-bromophenylacetonitrile to the corresponding primary amine, 3-bromophenethylamine.

Protocol:

-

To a solution of 3-bromophenylacetonitrile in methanol or ethanol, add Raney Nickel as a catalyst.[5]

-

Pressurize the reaction vessel with hydrogen gas.

-

Maintain the reaction at a temperature between 0-30°C with vigorous stirring until the reaction is complete (monitored by TLC or GC-MS).[5]

-

Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled under a wet solvent or inert atmosphere.

-

Concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine.

Causality and Expertise:

-

Choice of Catalyst: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of nitriles to primary amines.[9] Its high surface area, which is pre-adsorbed with hydrogen, allows the reaction to proceed under relatively mild conditions.[9]

-

Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

-

Temperature Control: Maintaining the temperature between 0-30°C is crucial to prevent over-reduction or side reactions.[5]

Step 2: Amidation of 3-Bromophenethylamine

The resulting 3-bromophenethylamine is then N-protected as a carbamate. This step serves to activate the nitrogen for the subsequent cyclization.

Protocol:

-

Dissolve 3-bromophenethylamine in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) along with a base (e.g., triethylamine or pyridine) to act as an acid scavenger.[5]

-

Cool the solution to a temperature between -20°C and 20°C.[5]

-

Slowly add methyl chloroformate to the cooled solution.

-

Allow the reaction to stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride salt and any excess reagents.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain methyl 3-bromophenethylcarbamate.

Causality and Expertise:

-

Protecting Group: The methoxycarbonyl group is an excellent choice as it is stable under the acidic conditions of the next step and can be easily removed during the final hydrolysis.

-

Acid Scavenger: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Temperature Control: The reaction is exothermic, and maintaining a low temperature is necessary to prevent side reactions and ensure selective N-acylation.[5]

Step 3: Ring Closure (Pictet-Spengler Type Reaction)

This is the key bond-forming step where the tetrahydroisoquinoline core is constructed via an intramolecular electrophilic aromatic substitution, a variation of the Pictet-Spengler reaction.

Protocol:

-

Dissolve methyl 3-bromophenethylcarbamate and 2-oxoacetic acid (glyoxylic acid) in tetrahydrofuran.[5]

-

Carefully add concentrated sulfuric acid to the mixture.

-

Maintain the reaction temperature between 0-60°C and stir until the cyclization is complete.[5]

-

Quench the reaction by carefully adding the mixture to ice water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Causality and Expertise:

-

Reaction Type: This is an acid-catalyzed reaction that proceeds via an N-acyliminium ion intermediate. The N-carbamoyl group makes the iminium ion highly electrophilic, facilitating the cyclization onto the moderately activated benzene ring.

-

Acid Catalyst: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the key N-acyliminium ion intermediate.

-

Reactant Choice: Glyoxylic acid provides the one-carbon unit that will become C1 of the tetrahydroisoquinoline ring, directly installing the carboxylic acid functionality.

Caption: Mechanism of the key Pictet-Spengler type cyclization.

Step 4: Hydrolysis

The final step involves the removal of the N-methoxycarbonyl protecting group and hydrolysis of any potential ester formed during workup to yield the final product.

Protocol:

-

Add 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid to an aqueous solution of sulfuric acid (e.g., 8M).[5]

-

Heat the mixture under reflux for several hours (e.g., 6 hours).[5]

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and adjust the pH to 7 with a base such as sodium bicarbonate.[5]

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Causality and Expertise:

-

Hydrolysis Conditions: Strong acidic conditions and heat are required to hydrolyze the stable carbamate and any ester groups.

-

pH Adjustment: Neutralizing the solution is crucial for the precipitation of the final product, as it exists as a zwitterion at its isoelectric point. The yield is sensitive to the final pH.[5]

Quantitative Data Summary

| Step | Reactants | Reagents | Conditions | Yield |

| 1 | 3-Bromophenylacetonitrile | Raney Ni, H₂ | Methanol/Ethanol, 0-30°C | High (typically >90%) |

| 2 | 3-Bromophenethylamine | Methyl Chloroformate, Base | Organic Solvent, -20 to 20°C | High (typically >90%) |

| 3 | Methyl 3-bromophenethylcarbamate | 2-Oxoacetic Acid, H₂SO₄ | THF, 0-60°C | Good |

| 4 | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 8M H₂SO₄ | Reflux, 6h | ~72%[5] |

Applications in Drug Development

This compound is a versatile building block for creating a diverse range of pharmacologically active molecules. Its utility stems from the two distinct points of modification:

-

The Carboxylic Acid (C1): This functional group is readily converted to amides, esters, or reduced to an alcohol, allowing for the introduction of various side chains to probe structure-activity relationships.

-

The Bromo Group (C6): The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the installation of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.

This dual functionality has led to its use in the synthesis of compounds targeting:

-

Cardiovascular Diseases: As an intermediate for antihypertensive agents.[1][5]

-

Central Nervous System (CNS) Disorders: As a scaffold for antipsychotic and antiarrhythmic drugs.[1][2]

-

Enzyme Inhibitors: The rigid THIQ core can mimic peptide turns, making it a valuable component in the design of protease and other enzyme inhibitors.[1]

Conclusion

This compound stands as a testament to the power of rational synthetic design in modern drug discovery. The four-step synthesis outlined in this guide provides an efficient and scalable route to this valuable intermediate. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is paramount for successful implementation and optimization. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. CN103880745A.

-

6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Pictet-Spengler reaction. Name-Reaction.com. [Link]

-

Pictet-Spengler Reaction. NROChemistry. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

-

Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. ACS Catalysis. [Link]

- The Pictet-Spengler Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 523-548.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Raney Nickel Reduction Mechanism. YouTube. [Link]

-

Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

Sources

- 1. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]

- 2. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its analogs

An In-depth Technical Guide to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract